molecular formula C10H12O2 B2680687 2-Hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one CAS No. 2885-58-7

2-Hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one

Cat. No.: B2680687
CAS No.: 2885-58-7
M. Wt: 164.204
InChI Key: LJUSIYDCCGZREV-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one is a chemical compound with the molecular formula C10H12O2 It is known for its unique structure, which includes a cycloheptatriene ring substituted with hydroxy and methyl groups

Scientific Research Applications

2-Hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one can be synthesized through several methods. One common approach involves the reaction of cycloheptatriene with appropriate reagents to introduce the hydroxy and methyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The compound is typically purified through crystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2,4,6-cycloheptatrien-1-one:

    2-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-one: This compound has a similar hydroxy and methyl substitution pattern but features a cyclohexene ring instead of a cycloheptatriene ring.

Uniqueness

2-Hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-7(2)9(11)10(12)8(3)5-6/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUSIYDCCGZREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)C(=C1)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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